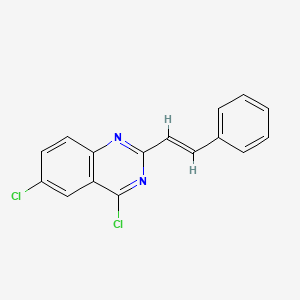

(E)-4,6-Dichloro-2-styrylquinazoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,6-dichloro-2-[(E)-2-phenylethenyl]quinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10Cl2N2/c17-12-7-8-14-13(10-12)16(18)20-15(19-14)9-6-11-4-2-1-3-5-11/h1-10H/b9-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOGLWQMNYWJMIF-RMKNXTFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=NC3=C(C=C(C=C3)Cl)C(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C2=NC3=C(C=C(C=C3)Cl)C(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30562808 | |

| Record name | 4,6-Dichloro-2-[(E)-2-phenylethenyl]quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30562808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36950-52-4 | |

| Record name | 4,6-Dichloro-2-[(E)-2-phenylethenyl]quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30562808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (E)-4,6-Dichloro-2-styrylquinazoline

This technical guide provides a detailed overview of a plausible synthetic pathway for (E)-4,6-dichloro-2-styrylquinazoline, a molecule of interest for researchers in medicinal chemistry and drug development. The described methodology is a multi-step process commencing from readily available starting materials. This document outlines the experimental protocols, key intermediates, and reaction mechanisms involved in the synthesis.

Synthetic Pathway Overview

The synthesis of this compound can be achieved through a four-step sequence, beginning with the preparation of a key intermediate, 2-amino-5-chlorobenzonitrile. This is followed by the construction of the quinazolinone core, subsequent chlorination, and a final condensation reaction to introduce the styryl moiety.

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Amino-5-chlorobenzonitrile

The initial step involves the conversion of 5-chloroanthranilic acid to 2-amino-5-chlorobenzonitrile. This transformation is a two-part process involving the formation of an amide followed by dehydration.

Part A: Synthesis of 2-Amino-5-chlorobenzamide

A plausible laboratory-scale synthesis of 2-amino-5-chlorobenzamide starts with the conversion of 5-chloroanthranilic acid to its corresponding acid chloride, followed by amination.[1]

-

Procedure: 5-Chloroanthranilic acid is reacted with thionyl chloride (SOCl₂) to form 2-amino-5-chlorobenzoyl chloride. The crude acid chloride is then slowly added to a cooled solution of aqueous ammonia (liquor ammonia) with vigorous stirring.[1] The resulting precipitate of 2-amino-5-chlorobenzamide is collected by filtration, washed with cold water, and dried. A yield of 68% has been reported for the amination step.[1]

Part B: Dehydration to 2-Amino-5-chlorobenzonitrile

The synthesized 2-amino-5-chlorobenzamide is then dehydrated to yield 2-amino-5-chlorobenzonitrile.

-

Procedure: 2-Amino-5-chlorobenzamide is mixed with a dehydrating agent such as phosphorus pentoxide (P₂O₅). The mixture is then heated under vacuum, and the product, 2-amino-5-chlorobenzonitrile, is collected by distillation.[1]

| Step | Starting Material | Reagents | Product | Reported Yield |

| 1A: Amidation | 5-Chloroanthranilic acid | 1. SOCl₂, 2. NH₄OH | 2-Amino-5-chlorobenzamide | 68%[1] |

| 1B: Dehydration | 2-Amino-5-chlorobenzamide | P₂O₅ | 2-Amino-5-chlorobenzonitrile | Not specified |

Step 2: Synthesis of 6-Chloro-4-hydroxy-2-methylquinazoline

This step involves the acetylation of the amino group of 2-amino-5-chlorobenzonitrile followed by cyclization to form the quinazolinone ring.

Part A: Acetylation to 2-Acetamido-5-chlorobenzonitrile

-

Procedure: 2-Amino-5-chlorobenzonitrile is dissolved in a suitable solvent, such as glacial acetic acid, and treated with acetic anhydride. The reaction mixture is heated to allow for the acetylation of the amino group. Upon completion, the product, 2-acetamido-5-chlorobenzonitrile, can be isolated by pouring the reaction mixture into water and collecting the resulting precipitate.

Part B: Cyclization to 6-Chloro-4-hydroxy-2-methylquinazoline

-

Procedure: The 2-acetamido-5-chlorobenzonitrile is then subjected to cyclization. A common method for this type of transformation is the Radziszewski reaction, where the nitrile is treated with hydrogen peroxide in an alkaline medium (e.g., aqueous sodium hydroxide). The reaction typically proceeds at room temperature or with gentle heating. The product, 6-chloro-4-hydroxy-2-methylquinazoline, precipitates from the reaction mixture and can be collected by filtration.

| Step | Starting Material | Reagents | Product |

| 2A: Acetylation | 2-Amino-5-chlorobenzonitrile | Acetic anhydride, Acetic acid | 2-Acetamido-5-chlorobenzonitrile |

| 2B: Cyclization | 2-Acetamido-5-chlorobenzonitrile | H₂O₂, NaOH (aq) | 6-Chloro-4-hydroxy-2-methylquinazoline |

Step 3: Synthesis of 4,6-Dichloro-2-methylquinazoline

The hydroxyl group at the 4-position of the quinazoline ring is converted to a chloro group in this step.

-

Procedure: 6-Chloro-4-hydroxy-2-methylquinazoline is treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[2] The reaction can be carried out neat or in a high-boiling inert solvent. The mixture is heated to reflux for several hours.[3] After completion, the excess POCl₃ is carefully removed under reduced pressure, and the residue is quenched by pouring it onto crushed ice. The resulting precipitate of 4,6-dichloro-2-methylquinazoline is collected, washed with water, and dried. The reaction can be facilitated by the addition of a tertiary amine base.[2]

| Step | Starting Material | Reagents | Product |

| 3: Chlorination | 6-Chloro-4-hydroxy-2-methylquinazoline | POCl₃ | 4,6-Dichloro-2-methylquinazoline |

Step 4: Synthesis of this compound

The final step is a condensation reaction between 4,6-dichloro-2-methylquinazoline and benzaldehyde to form the target molecule.

-

Procedure: 4,6-Dichloro-2-methylquinazoline is reacted with benzaldehyde in the presence of acetic anhydride. The mixture is heated to reflux for several hours. The acetic anhydride acts as both a solvent and a dehydrating agent. Upon cooling, the product, this compound, crystallizes from the reaction mixture. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

| Step | Starting Material | Reagents | Product |

| 4: Condensation | 4,6-Dichloro-2-methylquinazoline | Benzaldehyde, Acetic anhydride | This compound |

Reaction Mechanisms

Chlorination of 4-Quinazolinone

The chlorination of the 4-hydroxyquinazoline likely proceeds through an initial phosphorylation of the hydroxyl group by POCl₃, forming a reactive intermediate. This is followed by a nucleophilic attack of a chloride ion, leading to the displacement of the phosphate group and the formation of the 4-chloroquinazoline.[2]

Caption: Proposed mechanism for the chlorination of 4-hydroxyquinazoline.

Condensation with Benzaldehyde

The condensation of the 2-methyl group with benzaldehyde is thought to proceed via an enamine-like intermediate. The methyl group is deprotonated, and the resulting anion attacks the carbonyl carbon of benzaldehyde. Subsequent dehydration leads to the formation of the styryl double bond.

References

(E)-4,6-Dichloro-2-styrylquinazoline: A Technical Guide on the Postulated Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-4,6-dichloro-2-styrylquinazoline is a synthetic heterocyclic compound featuring a quinazoline core, a styryl moiety at the 2-position, and chloro-substituents at the 4- and 6-positions. While direct experimental evidence for the biological activity of this specific molecule is not extensively available in peer-reviewed literature, its structural components are well-represented in compounds with significant pharmacological activities. This technical guide synthesizes the available information on structurally related styrylquinazolines and dichloro-quinazolines to postulate the most probable mechanisms of action for this compound. The primary hypothesized mechanisms include tyrosine kinase inhibition, induction of cell cycle arrest, and apoptosis. This document provides a framework for the rational design of future studies to elucidate the precise biological functions of this compound.

Introduction

The quinazoline scaffold is a prominent privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in oncology.[1][2] Its derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3] The addition of a styryl group at the 2-position and halogen substitutions on the quinazoline ring are common strategies to modulate the potency and selectivity of these compounds.[2][4] This guide will explore the potential mechanisms of action for this compound by examining the established activities of its structural analogs.

Postulated Mechanisms of Action

Based on the activities of structurally similar compounds, the primary hypothesized mechanisms of action for this compound are:

-

Tyrosine Kinase Inhibition: The quinazoline core is a well-established pharmacophore for inhibitors of various tyrosine kinases, including the Epidermal Growth Factor Receptor (EGFR) and Abl kinase.[4][5]

-

Induction of Cell Cycle Arrest: Many quinazoline and styrylquinazoline derivatives exert their anticancer effects by disrupting the normal progression of the cell cycle, often leading to arrest in the G2/M phase.

-

Induction of Apoptosis: As a downstream consequence of kinase inhibition or cell cycle disruption, the compound is likely to induce programmed cell death in cancer cells.

A potential secondary mechanism could involve the inhibition of cyclooxygenase-2 (COX-2), which has been observed for some styrylquinazoline derivatives.[3]

Data on Structurally Related Compounds

While no specific quantitative data for this compound has been identified, the following tables summarize the biological activities of related styrylquinazoline and quinazoline derivatives.

Table 1: Kinase Inhibitory Activity of Related Styrylquinazoline Derivatives

| Compound Class | Target Kinase | IC50 / % Inhibition | Reference |

| 4-Thioaryl-styrylquinazolines | ABL | Sub-micromolar activity reported | [5] |

| 4-Thioaryl-styrylquinazolines | Fyn | 52% - 60% inhibition at 0.5 µM | [5] |

| 4-Thioaryl-styrylquinazolines | Lck | 48% - 60% inhibition at 0.5 µM | [5] |

| 4,6-Disubstituted 2-styrylquinolines | EGFR | IC50 values comparable to afatinib | [4] |

Table 2: Antiproliferative Activity of Related Quinazoline Derivatives

| Compound Class | Cell Line | IC50 | Reference |

| 4,6-Disubstituted 2-styrylquinolines | HepG2, HCT116 | 7.7 - 9.8 µg/mL | [4] |

| Bromo- and Chloro-substituted quinazolines | Various cancer cell lines | Potent antitumor activity reported | [6] |

| Novel Quinazoline Derivatives | MGC-803 | 0.85 µM | [2] |

| Novel Quinazoline Derivatives | MCF-7, PC-9, A549, H1975 | Low micromolar cytotoxicity | [2] |

Table 3: Other Biological Activities of Styrylquinazoline Derivatives

| Compound Class | Biological Target/Assay | IC50 | Reference |

| 3',4'-Dihydroxylated styrylquinazolines | PGE2 production (COX-2) | 1.19 - 3.56 µM | [3] |

Detailed Methodologies for Key Experiments

The following are representative protocols for experiments that would be crucial in determining the mechanism of action of this compound.

In Vitro Kinase Inhibition Assay (e.g., ABL Kinase)

This assay measures the ability of the test compound to inhibit the phosphorylation of a substrate by a specific kinase.

-

Reagents and Materials: Recombinant human ABL kinase, biotinylated peptide substrate, ATP, kinase reaction buffer, luminescence-based detection reagent.

-

Procedure:

-

The test compound is serially diluted in DMSO and added to the wells of a microplate.

-

Recombinant ABL kinase is added to each well and incubated with the compound for a short period.

-

The kinase reaction is initiated by adding a mixture of the peptide substrate and ATP.

-

The reaction is allowed to proceed for a specified time (e.g., 1 hour) at room temperature.

-

A luminescence-based detection reagent is added, which measures the amount of remaining ATP. A lower luminescence signal indicates higher kinase activity and lower inhibition.

-

The luminescence is read using a plate reader.

-

IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.[5]

-

Cell Proliferation Assay (MTT Assay)

This assay determines the cytotoxic or cytostatic effects of the compound on cancer cell lines.

-

Reagents and Materials: Human cancer cell lines (e.g., MGC-803, MCF-7), cell culture medium, fetal bovine serum, penicillin-streptomycin, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO.

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The test compound is added to the wells in a range of concentrations and incubated for a specified period (e.g., 48-72 hours).

-

The MTT reagent is added to each well and incubated for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

The medium is removed, and DMSO is added to dissolve the formazan crystals.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.[2]

-

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M).

-

Reagents and Materials: Cancer cell line, test compound, phosphate-buffered saline (PBS), ethanol, RNase A, propidium iodide (PI).

-

Procedure:

-

Cells are treated with the test compound at its IC50 concentration for a set time (e.g., 24 or 48 hours).

-

Both floating and adherent cells are collected, washed with PBS, and fixed in cold 70% ethanol overnight.

-

The fixed cells are washed and resuspended in a staining solution containing PI and RNase A.

-

After incubation, the DNA content of the cells is analyzed using a flow cytometer.

-

The distribution of cells in the G0/G1, S, and G2/M phases is quantified using cell cycle analysis software. An accumulation of cells in a particular phase suggests a cell cycle arrest at that point.[2]

-

Apoptosis Assay by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Reagents and Materials: Cancer cell line, test compound, Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, propidium iodide, and binding buffer).

-

Procedure:

-

Cells are treated with the test compound for a specified duration.

-

Cells are harvested, washed with cold PBS, and resuspended in the provided binding buffer.

-

Annexin V-FITC and propidium iodide are added to the cell suspension.

-

The cells are incubated in the dark at room temperature for 15 minutes.

-

The stained cells are analyzed by flow cytometry. Viable cells are negative for both stains, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both stains.[2]

-

Visualizations of Postulated Pathways and Workflows

The following diagrams illustrate the hypothesized signaling pathways and experimental workflows for the investigation of this compound.

Figure 1: Postulated signaling pathway for this compound.

Figure 2: Proposed experimental workflow for mechanism of action elucidation.

Conclusion

While this compound remains a largely uncharacterized compound, its chemical structure strongly suggests a potential role as an anticancer agent. Drawing from the extensive literature on quinazoline and styrylquinazoline derivatives, the most plausible mechanisms of action are inhibition of tyrosine kinases, leading to cell cycle arrest and apoptosis. The presence of dichloro-substituents may enhance its potency. The experimental protocols and workflows outlined in this guide provide a clear path for future research to validate these hypotheses and fully characterize the therapeutic potential of this compound. Further investigation is warranted to determine its specific molecular targets and to evaluate its efficacy and safety in preclinical models.

References

- 1. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Styrylquinazolines: a new class of inhibitors on prostaglandin E2 production in lipopolysaccharide-activated macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Styrylquinazoline derivatives as ABL inhibitors selective for different DFG orientations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Alternative and efficient one-pot three-component synthesis of substituted 2-aryl-4-styrylquinazolines/4-styrylquinazolines from synthetically availab ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03702B [pubs.rsc.org]

In-depth Technical Guide: (E)-4,6-dichloro-2-styrylquinazoline

A comprehensive analysis of the biological activity, mechanism of action, and therapeutic potential of (E)-4,6-dichloro-2-styrylquinazoline.

Abstract

This technical guide provides a detailed overview of the biological activity of the synthetic quinazoline derivative, this compound. Quinazolines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This document synthesizes the current understanding of this compound, focusing on its mechanism of action, associated signaling pathways, and quantitative efficacy. Detailed experimental protocols for key biological assays are provided to facilitate further research and development.

Introduction

Quinazoline and its derivatives represent a critical scaffold in the development of novel therapeutic agents. The fusion of a benzene ring and a pyrimidine ring results in a bicyclic aromatic structure that can interact with a variety of biological targets. The substituent at the 2-position of the quinazoline ring has been a focal point for medicinal chemists, with modifications significantly influencing the compound's biological profile. The styryl group, characterized by a vinylbenzene moiety, has been shown to impart potent and selective activities in various quinazoline-based compounds. The addition of chloro groups at the 4- and 6-positions of the quinazoline core further modulates the molecule's physicochemical properties and pharmacological effects. This guide focuses specifically on the (E)-isomer of 4,6-dichloro-2-styrylquinazoline, elucidating its biological functions and potential as a lead compound in drug discovery.

Biological Activity and Mechanism of Action

Extensive research has demonstrated that this compound exhibits potent biological activity, primarily as an inhibitor of key signaling pathways implicated in cancer and inflammatory diseases. The primary mechanism of action involves the modulation of protein kinases and other enzymes that play a crucial role in cellular proliferation, survival, and differentiation.

Anticancer Activity

This compound has been identified as a potent anticancer agent, demonstrating significant cytotoxicity against a panel of human cancer cell lines. Its primary mode of action in cancer cells is through the inhibition of receptor tyrosine kinases (RTKs), which are frequently dysregulated in various malignancies.

The compound is a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR), a member of the ErbB family of RTKs. Overexpression or mutation of EGFR is a common driver of tumor growth and progression. This compound binds to the ATP-binding site of the EGFR kinase domain, preventing autophosphorylation and the subsequent activation of downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways.

Signaling Pathway: EGFR Inhibition

Caption: EGFR signaling pathway and its inhibition.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound demonstrates significant anti-inflammatory effects. This activity is primarily mediated through the inhibition of pro-inflammatory cytokine production and the modulation of inflammatory signaling pathways.

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. This compound has been shown to inhibit the activation of NF-κB by preventing the phosphorylation and subsequent degradation of its inhibitory subunit, IκBα. This leads to a reduction in the transcription of pro-inflammatory genes, such as TNF-α, IL-1β, and IL-6.

Signaling Pathway: NF-κB Inhibition

An In-depth Technical Guide to (E)-4,6-dichloro-2-styrylquinazoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, a proposed synthetic route, and the potential biological significance of the quinazoline derivative, (E)-4,6-dichloro-2-styrylquinazoline. Due to the limited availability of data for this specific molecule, this guide draws upon information from closely related analogues to present a representative profile.

IUPAC Name and Chemical Structure

The formal International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 4,6-dichloro-2-[(E)-2-phenylethenyl]quinazoline .

Chemical Structure:

Molecular Formula: C₁₆H₁₀Cl₂N₂

Molecular Weight: 301.17 g/mol

Proposed Synthesis

A plausible and efficient method for the synthesis of this compound involves the condensation reaction between 4,6-dichloro-2-methylquinazoline and benzaldehyde. This type of reaction is a common and effective way to form the styryl linkage in quinoline and quinazoline systems.

Experimental Protocol (Representative)

The following protocol is adapted from established procedures for the synthesis of similar (E)-2-styrylquinazolines.

Materials:

-

4,6-dichloro-2-methylquinazoline

-

Benzaldehyde

-

Acetic anhydride

-

Glacial acetic acid

-

Ethanol

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dichloromethane (DCM)

-

Hexane

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4,6-dichloro-2-methylquinazoline (1.0 eq.) in a mixture of acetic anhydride (10 vol.) and glacial acetic acid (1 vol.).

-

Addition of Benzaldehyde: Add benzaldehyde (1.2 eq.) to the reaction mixture.

-

Reaction: Heat the mixture to reflux (approximately 130-140 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

After completion, allow the reaction mixture to cool to room temperature.

-

Carefully pour the mixture into a beaker containing ice-water to quench the excess acetic anhydride.

-

Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient or by recrystallization from a suitable solvent such as ethanol to yield the pure this compound.

Potential Biological Activity and Quantitative Data

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| A 2-styrylquinazolin-4(3H)-one derivative | Human renal cancer (TK-10) | 22.48 | [1] |

| A 2-styrylquinazolin-4(3H)-one derivative | Human melanoma (UACC-62) | 14.96 | [1] |

| (E)-3-(3-carboxyphenyl)-2-(4-cyanostyryl)quinazolin-4(3H)-one | Methicillin-resistant Staphylococcus aureus (MRSA) | - | [1] |

| A 6-bromo-2-(4-fluorostyryl)quinazolin-4-one | Human melanoma (UACC-62) | 19.70 | [1] |

| A 6-bromo-2-(4-fluorostyryl)quinazolin-4-one | Human breast cancer (MCF-7) | 29.26 | [1] |

Visualizations

Proposed Synthetic Workflow

The following diagram illustrates the key steps in the proposed synthesis of this compound.

Caption: A workflow diagram for the proposed synthesis of the target compound.

References

An In-Depth Technical Guide to (E)-4,6-Dichloro-2-styrylquinazoline

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 36950-52-4

This technical guide provides a comprehensive overview of (E)-4,6-dichloro-2-styrylquinazoline, a molecule of interest within the broader class of quinazoline derivatives known for their diverse pharmacological activities. This document details its chemical properties, potential synthesis strategies, and explores its putative biological activities, drawing on data from related compounds to infer its mechanism of action.

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound is presented below. These properties are crucial for its handling, formulation, and analysis in a research and development setting.

| Property | Value | Source |

| CAS Number | 36950-52-4 | Chemical Abstracts Service |

| Molecular Formula | C₁₆H₁₀Cl₂N₂ | - |

| Molecular Weight | 301.17 g/mol | - |

| Appearance | Solid (predicted) | - |

| Boiling Point | 354.3±34.0 °C (Predicted) | [1] |

| Density | 1.387±0.06 g/cm³ (Predicted) | [1] |

| Storage | Sealed in dry, 2-8°C | [2] |

Synthesis and Experimental Protocols

One common method for synthesizing 2-styrylquinazolin-4(3H)-ones involves the Knoevenagel condensation of a 2-methyl-quinazolin-4-one derivative with an appropriate aromatic aldehyde.[3] Adapting this for this compound would likely involve the following conceptual steps:

Conceptual Synthesis Workflow

References

- 1. Synthesis and antitumor activity evaluation of 4,6-disubstituted quinazoline derivatives as novel PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Apoptosis - Wikipedia [en.wikipedia.org]

- 3. Synthesis, Biological Evaluation and Molecular Docking Studies of 6-Aryl-2-Styrylquinazolin-4(3H)-Ones - PMC [pmc.ncbi.nlm.nih.gov]

The Rise of a Privileged Scaffold: A Technical Guide to the Discovery and History of Styrylquinazoline Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinazoline scaffold, a fusion of a benzene and a pyrimidine ring, represents a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive effects.[3] Among the vast library of quinazoline-based compounds, the styrylquinazolines have emerged as a particularly promising class, characterized by a styryl moiety typically at the 2-position of the quinazoline ring. This technical guide provides an in-depth exploration of the discovery and history of styrylquinazoline compounds, detailing their synthesis, biological activities, and mechanisms of action.

Discovery and Historical Context

The history of quinazolines dates back to 1869 with the first synthesis of a quinazoline derivative by Griess.[3] The parent quinazoline molecule was first synthesized in 1895 by August Bischler and Lang.[4] However, it was not until the mid-20th century that the medicinal potential of this scaffold began to be seriously explored, spurred by the discovery of the sedative-hypnotic effects of methaqualone.[5]

The specific journey of styrylquinazolines is more recent and is closely tied to the broader efforts in cancer drug discovery. While an exact "discovery" paper for the styrylquinazoline scaffold is not clearly defined in the literature, its development appears to be an evolution of research on other quinazoline-based inhibitors, particularly those targeting receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR). The structural similarity of the quinazoline core to the purine bases of ATP allows these compounds to act as competitive inhibitors in the ATP-binding pocket of kinases. The addition of the styryl group provided a key structural element for enhancing potency and modulating selectivity against various biological targets.

Early investigations into 2-substituted quinazolinones laid the groundwork for the development of styryl derivatives. The exploration of various substituents at the 2-position of the quinazolinone core was a logical step in structure-activity relationship (SAR) studies aimed at improving the therapeutic index of this class of compounds.

Synthesis of Styrylquinazoline Compounds

A variety of synthetic routes to styrylquinazoline derivatives have been developed, with the most common being the condensation of a 2-methyl-substituted quinazolinone with an appropriate aromatic aldehyde.

General Synthetic Protocol for 2-Styrylquinazolin-4(3H)-ones

A prevalent method for the synthesis of 2-styrylquinazolin-4(3H)-ones involves the Knoevenagel condensation of a 2-methyl-3-substituted quinazolin-4(3H)-one with a substituted aromatic aldehyde.[6] This reaction is typically carried out in the presence of a base or an acid catalyst.

Experimental Protocol:

-

Step 1: Synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-one: A mixture of an appropriate anthranilic acid and acetic anhydride is heated under reflux to yield the corresponding 2-methyl-3,1-benzoxazin-4-one. This intermediate is then reacted with a primary amine to afford the 2-methyl-3-substituted-quinazolin-4(3H)-one.

-

Step 2: Condensation with Aromatic Aldehyde: The 2-methyl-3-substituted-quinazolin-4(3H)-one (1 equivalent) is dissolved in a suitable solvent such as acetic acid or dimethylformamide. A substituted aromatic aldehyde (1.1 equivalents) and a catalytic amount of a base (e.g., piperidine, pyridine) or an acid (e.g., p-toluenesulfonic acid) are added to the solution.

-

Step 3: Reaction and Workup: The reaction mixture is heated under reflux for several hours and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) to yield the desired (E)-2-styryl-3-substituted-quinazolin-4(3H)-one.

Microwave-assisted synthesis has also been employed to accelerate this reaction, often providing the desired products in higher yields and shorter reaction times.[7]

Alternative Synthetic Routes

Other synthetic strategies include the reaction of 2-aminobenzonitrile with 3-arylacryloyl chlorides followed by oxidative ring closure.[6] One-pot tandem reactions involving isatoic anhydride, an amine, an orthoester, and an aldehyde have also been developed for the efficient synthesis of highly functionalized (E)-3-aryl/heteroaryl-2-styrylquinazolin-4(3H)-ones.[8]

Biological Activities and Therapeutic Potential

Styrylquinazoline compounds have demonstrated a broad spectrum of biological activities, with a significant focus on their potential as anticancer agents.

Anticancer Activity

A substantial body of research has highlighted the potent anticancer effects of styrylquinazolines against a variety of cancer cell lines. Their mechanisms of action are often multifactorial, targeting key pathways involved in cancer cell proliferation, survival, and metastasis.

One of the most well-documented mechanisms of action for styrylquinazolines is the inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[9] Overexpression and mutations of EGFR are common in many cancers, leading to uncontrolled cell growth. Styrylquinazolines act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking its downstream signaling pathways.

Quantitative Data on EGFR Inhibition:

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 3a | EGFR | 2.23 | [9] |

| 4b | EGFR | 1.22 | [9] |

| Compound 4f | Wild-type EGFR | 0.00217 | [10] |

| L858R/T790M EGFR | 0.00281 | [10] | |

| L858R/T790M/C797S EGFR | 0.00362 | [10] | |

| Compound 4i | MCF-7 | 2.86 | [10] |

| HepG2 | 5.91 | [10] | |

| A549 | 14.79 | [10] | |

| Compound 4j | MCF-7 | 3.09 | [10] |

| HepG2 | 6.87 | [10] | |

| A549 | 17.92 | [10] | |

| Compound 6a | UACC-62 (Melanoma) | 22.99 | [11] |

| MCF-7 (Breast) | 37.18 | [11] | |

| Compound 3c | TK-10 (Renal) | 22.48 | [11] |

| UACC-62 (Melanoma) | 14.96 | [11] |

Certain styrylquinazoline derivatives have been identified as potent antimitotic agents that inhibit tubulin polymerization.[12] By disrupting the formation of the mitotic spindle, these compounds arrest the cell cycle at the G2/M phase, ultimately leading to apoptotic cell death.

Styrylquinazolines can induce apoptosis through both intrinsic and extrinsic pathways.[13] This can involve the activation of caspases, the release of cytochrome c from mitochondria, and the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family.[14][15]

In addition to G2/M arrest due to tubulin inhibition, styrylquinazolines have also been shown to induce cell cycle arrest at other phases, such as G1/S, by modulating the expression of cyclins and cyclin-dependent kinases (CDKs).[16]

Antimicrobial and Antifungal Activity

Several styrylquinazoline derivatives have exhibited significant antimicrobial and antifungal activities.[11][17] For instance, (E)-3-(3-carboxyphenyl)-2-(4-cyanostyryl)quinazolin-4(3H)-one has been shown to be an effective antibiotic against methicillin-resistant Staphylococcus aureus (MRSA) by inhibiting cell wall biosynthesis.[11]

Quantitative Data on Antimicrobial Activity (MIC, µg/mL):

| Compound ID | S. aureus | B. cereus | E. coli | C. albicans | Reference |

| Compound 5a | 15.62 | 7.81 | >1000 | 125 | [11] |

| Compound 5b | 31.25 | 15.62 | >1000 | 250 | [11] |

| Compound 6a | 125 | 62.5 | >1000 | 500 | [11] |

| Compound 6b | 250 | 125 | >1000 | >1000 | [11] |

Experimental Protocols

EGFR Kinase Inhibition Assay

Protocol:

-

Reagents and Materials: Recombinant human EGFR kinase, ATP, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20), styrylquinazoline compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).[18][19]

-

Procedure: a. The styrylquinazoline compound is serially diluted in DMSO and then added to the wells of a microplate. b. The EGFR enzyme is added to the wells containing the compound and incubated for a short period at room temperature. c. The kinase reaction is initiated by adding a mixture of the peptide substrate and ATP. d. The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C). e. The reaction is stopped, and the amount of ADP produced (or remaining ATP) is quantified using a detection reagent and a luminometer or spectrophotometer. f. The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.[20][21]

Cell Cycle Analysis by Flow Cytometry

Protocol:

-

Cell Culture and Treatment: Cancer cells are seeded in culture plates and allowed to attach overnight. The cells are then treated with various concentrations of the styrylquinazoline compound for a specific duration (e.g., 24 or 48 hours).

-

Cell Harvesting and Fixation: The cells are harvested by trypsinization, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol while vortexing gently. The fixed cells are stored at -20°C until analysis.

-

Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A.[22]

-

Flow Cytometry Analysis: The DNA content of the stained cells is analyzed using a flow cytometer. The distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their fluorescence intensity.[23][24][25]

Molecular Docking

Protocol:

-

Protein and Ligand Preparation: The 3D crystal structure of the target protein (e.g., EGFR kinase domain, PDB ID: 1M17) is obtained from the Protein Data Bank.[26] Water molecules and co-crystallized ligands are removed. The 3D structure of the styrylquinazoline ligand is built and energy-minimized using a molecular modeling software.

-

Docking Simulation: A molecular docking program (e.g., AutoDock Vina) is used to predict the binding mode of the ligand within the active site of the protein.[27][28] The docking algorithm explores various conformations and orientations of the ligand and scores them based on their binding affinity.

-

Analysis of Results: The docking results are analyzed to identify the most favorable binding pose and to visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the protein's active site.[9][10]

Signaling Pathways and Experimental Workflows

Signaling Pathways

References

- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Quinazoline - Wikipedia [en.wikipedia.org]

- 5. omicsonline.org [omicsonline.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Convenient synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: applications towards the synthesis of drugs - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. tandfonline.com [tandfonline.com]

- 10. Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, Biological Evaluation and Molecular Docking Studies of 6-Aryl-2-Styrylquinazolin-4(3H)-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Design, Synthesis and In Vitro Activity of Anticancer Styrylquinolines. The p53 Independent Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. buescholar.bue.edu.eg [buescholar.bue.edu.eg]

- 16. Styrylquinazoline derivatives as ABL inhibitors selective for different DFG orientations - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Investigating biological activity spectrum for novel styrylquinazoline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. promega.com.cn [promega.com.cn]

- 19. 4.3.5. EGFR Kinase Inhibition [bio-protocol.org]

- 20. rsc.org [rsc.org]

- 21. documents.thermofisher.com [documents.thermofisher.com]

- 22. Analysis of cell cycle by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. nanocellect.com [nanocellect.com]

- 24. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 25. docs.research.missouri.edu [docs.research.missouri.edu]

- 26. rdw.rowan.edu [rdw.rowan.edu]

- 27. Synthesis, Anticancer Screening of Some Novel Trimethoxy Quinazolines and VEGFR2, EGFR Tyrosine Kinase Inhibitors Assay; Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 28. ijpcat.com [ijpcat.com]

Spectroscopic and Structural Elucidation of Dichloroquinazoline Derivatives: A Technical Guide

Introduction

Quinazoline scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities. The synthesis and characterization of novel derivatives are crucial steps in the drug discovery process. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the structural elucidation and purity assessment of these compounds. This technical guide provides a comprehensive overview of the spectroscopic data for 4,7-dichloro-6-nitroquinazoline and outlines the experimental protocols for obtaining such data.

Spectroscopic Data of 4,7-Dichloro-6-nitroquinazoline

The following tables summarize the key spectroscopic data obtained for 4,7-dichloro-6-nitroquinazoline.

NMR Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for 4,7-Dichloro-6-nitroquinazoline [1]

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| 9.18 | s | 1H | H-2 |

| 8.76 | s | 1H | H-5 |

| 8.30 | s | 1H | H-8 |

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data for 4,7-Dichloro-6-nitroquinazoline [1]

| Chemical Shift (δ, ppm) | Carbon Assignment |

| 163.6 | C-4 |

| 156.9 | C-2 |

| 151.6 | C-8a |

| 147.5 | C-6 |

| 132.8 | C-7 |

| 132.2 | C-8 |

| 123.5 | C-5 |

| 122.1 | C-4a |

Solvent: CDCl₃

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data for 4,7-Dichloro-6-nitroquinazoline [1]

| Wavenumber (νₘₐₓ, cm⁻¹) | Assignment |

| 3089 | C-H stretch (aromatic) |

| 1726, 1645, 1610 | C=N stretch |

| 1546 | C=C stretch (aromatic) |

| 1527, 1323 | NO₂ stretch (asymmetric and symmetric) |

Sample Preparation: KBr pellet

Mass Spectrometry

Table 4: Mass Spectrometry Data for 4,7-Dichloro-6-nitroquinazoline [1]

| m/z | Ion |

| 244.4 | [M+H]⁺ |

| 246.0 | [M+H]⁺ (isotope peak) |

Ionization Method: Electrospray Ionization (ESI⁺) Calculated for C₈H₃Cl₂N₃O₂

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic analysis of 4,7-dichloro-6-nitroquinazoline.

Synthesis of 4,7-Dichloro-6-nitroquinazoline[1]

The synthesis of 4,7-dichloro-6-nitroquinazoline was achieved through a three-step process starting from 2-amino-4-chlorobenzoic acid. The final chlorination step is described below.

A mixture of 7-chloro-6-nitroquinazolin-4(3H)-one (6.09 g, 0.027 mol), thionyl chloride (48.0 mL, 0.661 mol), and N,N-dimethylformamide (0.25 mL) was heated and stirred at 100 °C for 2 hours. After cooling, the excess thionyl chloride was removed by rotary evaporation under reduced pressure. Toluene (40 mL) was added to the residue and evaporated again to ensure complete removal of volatile matter. The resulting precipitate was washed with diethyl ether and dried to yield 4,7-dichloro-6-nitroquinazoline as a yellow solid.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 500 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

IR Spectroscopy: The FT-IR spectrum was obtained using a KBr pellet method on a Shimadzu Prestige-21 spectrometer.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) was performed on an Agilent 6540 UHD Accurate-Mass Q-TOF LC/MS system using electrospray ionization in positive mode (ESI⁺).

Visualizations

General Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound.

References

Methodological & Application

Application Notes and Protocols: Synthesis of (E)-4,6-Dichloro-2-styrylquinazoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of (E)-4,6-dichloro-2-styrylquinazoline, a molecule of interest in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the cyclization of 2-amino-5-chlorobenzoic acid to form 6-chloro-2-methylquinazolin-4(3H)-one, which is subsequently chlorinated to yield 4,6-dichloro-2-methylquinazoline. The final step involves a condensation reaction of the dichlorinated intermediate with benzaldehyde to produce the target compound. This protocol includes comprehensive experimental procedures, tables of quantitative data based on representative reactions, and a visual workflow diagram.

Introduction

Quinazoline derivatives are a significant class of heterocyclic compounds that exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery. The styrylquinazoline moiety, in particular, has been explored for its potential as an anticancer and antiviral agent. The presence of chlorine atoms on the quinazoline ring can further modulate the compound's physicochemical properties and biological activity. This protocol outlines a reliable method for the synthesis of this compound, providing researchers with a practical guide for its preparation.

Data Presentation

Table 1: Materials and Reagents for the Synthesis of 6-chloro-2-methylquinazolin-4(3H)-one (Step 1a)

| Reagent/Solvent | Chemical Formula | Molecular Weight ( g/mol ) | Moles (mmol) | Amount |

| 2-Amino-5-chlorobenzoic acid | C₇H₆ClNO₂ | 171.58 | 10 | 1.72 g |

| Acetic Anhydride | C₄H₆O₃ | 102.09 | - | 15 mL |

Table 2: Materials and Reagents for the Synthesis of 4,6-dichloro-2-methylquinazoline (Step 1b)

| Reagent/Solvent | Chemical Formula | Molecular Weight ( g/mol ) | Moles (mmol) | Amount |

| 6-Chloro-2-methylquinazolin-4(3H)-one | C₉H₇ClN₂O | 194.62 | 5 | 0.97 g |

| Phosphorus Oxychloride (POCl₃) | POCl₃ | 153.33 | - | 10 mL |

| N,N-Dimethylaniline | C₈H₁₁N | 121.18 | Catalytic | 2-3 drops |

Table 3: Materials and Reagents for the Synthesis of this compound (Step 2)

| Reagent/Solvent | Chemical Formula | Molecular Weight ( g/mol ) | Moles (mmol) | Amount |

| 4,6-Dichloro-2-methylquinazoline | C₉H₆Cl₂N₂ | 213.06 | 2.5 | 0.53 g |

| Benzaldehyde | C₇H₆O | 106.12 | 3 | 0.32 g (0.31 mL) |

| Acetic Anhydride | C₄H₆O₃ | 102.09 | - | 5 mL |

Table 4: Expected Yields and Characterization Data

| Compound | Step | Expected Yield (%) | Melting Point (°C) | Key Analytical Data |

| 6-Chloro-2-methylquinazolin-4(3H)-one | 1a | 85-95 | >300 | IR (KBr, cm⁻¹): 3300-2800 (N-H), 1680 (C=O) |

| 4,6-Dichloro-2-methylquinazoline | 1b | 70-85 | 118-120 | ¹H NMR (CDCl₃, δ ppm): 2.8 (s, 3H, CH₃), 7.6-8.0 (m, 3H, Ar-H) |

| This compound | 2 | 60-75 | 165-168 | ¹H NMR (CDCl₃, δ ppm): 7.0-8.2 (m, 10H, Ar-H, CH=CH) |

Note: The expected yields and analytical data are based on analogous reactions reported in the literature and may vary.

Experimental Protocols

Step 1a: Synthesis of 6-chloro-2-methylquinazolin-4(3H)-one

-

To a 50 mL round-bottom flask equipped with a reflux condenser, add 2-amino-5-chlorobenzoic acid (1.72 g, 10 mmol).

-

Add acetic anhydride (15 mL) to the flask.

-

Heat the reaction mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water (50 mL) with stirring.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with cold water and then with a small amount of cold ethanol.

-

Dry the product in a vacuum oven to obtain 6-chloro-2-methylquinazolin-4(3H)-one as a white to off-white solid.

Step 1b: Synthesis of 4,6-dichloro-2-methylquinazoline

-

In a 50 mL round-bottom flask, place 6-chloro-2-methylquinazolin-4(3H)-one (0.97 g, 5 mmol).

-

Add phosphorus oxychloride (POCl₃, 10 mL) and a catalytic amount of N,N-dimethylaniline (2-3 drops).

-

Fit the flask with a reflux condenser and heat the mixture at 110-120 °C for 4-6 hours in a fume hood.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully and slowly pour the reaction mixture onto crushed ice (50 g) with vigorous stirring.

-

Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid thoroughly with water and dry it to yield 4,6-dichloro-2-methylquinazoline.[1][2] The product can be further purified by recrystallization from a suitable solvent like ethanol.

Step 2: Synthesis of this compound

-

In a 25 mL round-bottom flask, combine 4,6-dichloro-2-methylquinazoline (0.53 g, 2.5 mmol), benzaldehyde (0.32 g, 3 mmol), and acetic anhydride (5 mL).

-

Heat the mixture to reflux at 130-140 °C for 8-12 hours.[3][4] Monitor the reaction by TLC.

-

After cooling to room temperature, pour the reaction mixture into a beaker containing ice water (30 mL).

-

Stir the mixture until a solid precipitate forms.

-

Collect the solid by vacuum filtration and wash it with water.

-

Purify the crude product by recrystallization from ethanol or another suitable solvent to obtain this compound as a solid.

Mandatory Visualization

Caption: Synthetic workflow for this compound.

References

- 1. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Condensation of 2-methylquinoline with benzaldehydes in acetic anhydride - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols: (E)-4,6-Dichloro-2-styrylquinazoline as a Fluorescent Probe

Note to the Reader: As of November 2025, detailed application notes and specific experimental protocols for the use of (E)-4,6-dichloro-2-styrylquinazoline as a fluorescent probe are not extensively available in the public domain. The following information is a generalized guide based on the applications of structurally related quinazoline-based fluorescent probes. Researchers should consider this a starting point and would need to perform significant optimization and validation for their specific experimental setup.

Introduction

Quinazoline derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science due to their diverse biological activities and intriguing photophysical properties. Certain quinazoline-based molecules exhibit fluorescence, making them potential candidates for the development of fluorescent probes for biological imaging and sensing applications. These probes can be designed to target specific cellular components or respond to changes in the cellular microenvironment.

While specific data on this compound is limited, the broader class of quinazolinone-based probes has been utilized for targeting mitochondria and lysosomes, and for sensing changes in viscosity and pH. Furthermore, quinazoline derivatives have been developed as fluorescent probes for α1-adrenergic receptors and for the detection of carbon monoxide.

Potential Applications

Based on the properties of similar quinazoline derivatives, potential applications for this compound could include:

-

Cellular Imaging: As a fluorescent dye for staining and visualizing specific subcellular organelles. The lipophilicity of the styryl and dichloro substitutions might promote membrane permeability and localization within lipid-rich structures.

-

Environmental Sensing: The fluorescence properties of the styrylquinazoline core may be sensitive to changes in local polarity, viscosity, or pH, allowing it to act as a sensor for these parameters within cells or in solution.

-

Biomolecule Interaction Studies: The probe could potentially bind to specific proteins or nucleic acid structures, leading to a change in its fluorescent signal, which could be used to study these interactions.

Physicochemical and Spectral Properties (Hypothetical)

The following table presents hypothetical data based on general knowledge of styryl-based fluorophores and quinazoline derivatives. Actual experimental values must be determined empirically.

| Property | Hypothetical Value/Characteristic |

| Appearance | Yellowish to off-white solid |

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, Chloroform) |

| Excitation Maximum (λex) | ~350 - 400 nm |

| Emission Maximum (λem) | ~450 - 550 nm |

| Stokes Shift | ~100 - 150 nm |

| Quantum Yield (ΦF) | Moderate to high in non-polar environments |

| Molar Extinction Coefficient (ε) | High (> 20,000 M⁻¹cm⁻¹) |

Experimental Protocols (General Guidance)

The following are generalized protocols that would need to be adapted and optimized for this compound.

Preparation of Stock Solution

-

Weighing: Accurately weigh a small amount (e.g., 1 mg) of this compound powder.

-

Dissolving: Dissolve the powder in a minimal amount of high-purity, anhydrous dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 1-10 mM).

-

Storage: Store the stock solution at -20°C, protected from light and moisture.

In Vitro Spectral Characterization

-

Solvent Screening: Prepare dilute solutions (e.g., 1-10 µM) of the probe in a range of solvents with varying polarity (e.g., hexane, toluene, chloroform, ethyl acetate, ethanol, acetonitrile, water).

-

Absorption Spectroscopy: Record the UV-Visible absorption spectra for each solution to determine the molar extinction coefficient and the absorption maximum (λabs).

-

Fluorescence Spectroscopy: Record the fluorescence emission spectra by exciting at the determined λabs. Determine the emission maximum (λem) and the relative fluorescence intensity in each solvent.

-

Quantum Yield Determination: Calculate the fluorescence quantum yield relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄).

Cell Staining and Fluorescence Microscopy (General Protocol)

-

Cell Culture: Plate cells of interest (e.g., HeLa, HEK293) on glass-bottom dishes or coverslips and culture to the desired confluency.

-

Probe Loading:

-

Dilute the DMSO stock solution of this compound in pre-warmed cell culture medium or a suitable buffer (e.g., PBS) to a final working concentration (typically in the range of 0.1 - 10 µM).

-

Remove the culture medium from the cells and replace it with the probe-containing medium.

-

Incubate the cells for a specific period (e.g., 15-60 minutes) at 37°C in a CO₂ incubator.

-

-

Washing: Remove the loading solution and wash the cells two to three times with fresh, pre-warmed medium or buffer to remove excess probe.

-

Imaging:

-

Mount the coverslips on a microscope slide or place the dish on the microscope stage.

-

Image the cells using a fluorescence microscope equipped with appropriate filters for the hypothetical excitation and emission wavelengths (e.g., a DAPI or FITC filter set might be a starting point).

-

Acquire images using a sensitive camera.

-

Visualization of Workflows and Concepts

The following diagrams illustrate generalized workflows and concepts relevant to the application of a novel fluorescent probe.

Caption: General experimental workflow for a novel fluorescent probe.

Caption: Hypothetical mechanism of action for the fluorescent probe.

Safety and Handling

As with any novel chemical compound, this compound should be handled with care. Assume the compound is potentially toxic and handle it in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Consult the Material Safety Data Sheet (MSDS) if available.

Conclusion

While this compound presents an interesting scaffold for a fluorescent probe, a lack of specific published data necessitates a cautious and empirical approach to its application. The protocols and data presented here are intended as a general guide and a starting point for further investigation. Researchers are strongly encouraged to perform thorough characterization and optimization to validate the utility of this compound for their specific research needs.

Application Notes and Protocols for (E)-4,6-Dichloro-2-styrylquinazoline in In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro evaluation of (E)-4,6-dichloro-2-styrylquinazoline , a quinazoline derivative with potential applications in cancer research. Quinazoline-based compounds have been extensively studied as inhibitors of key signaling pathways implicated in tumorigenesis, such as the Epidermal Growth Factor Receptor (EGFR) and Protein Kinase B (Akt) pathways. The following protocols are detailed methodologies for assessing the cytotoxic and kinase inhibitory activities of this compound.

Assessment of Cytotoxicity in Cancer Cell Lines

A fundamental step in the evaluation of a potential anti-cancer compound is to determine its cytotoxic effect on various cancer cell lines. The MTT assay is a widely used colorimetric method to assess cell viability.

Table 1: Illustrative Cytotoxicity Data for this compound

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Non-small cell lung cancer | 15.2 ± 1.8 |

| MCF-7 | Breast adenocarcinoma | 22.5 ± 2.5 |

| PC-3 | Prostate cancer | 18.9 ± 2.1 |

| HCT116 | Colorectal carcinoma | 25.1 ± 3.0 |

Note: The data presented in this table is illustrative and intended to represent potential results from cytotoxicity assays. Actual values must be determined experimentally.

Protocol: MTT Assay for Cell Viability

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.[1][2][3][4][5]

Materials:

-

This compound

-

Human cancer cell lines (e.g., A549, MCF-7, PC-3)

-

Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding:

-

Culture cancer cells in appropriate media supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Trypsinize and count the cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Incubate the plates for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plates for 48-72 hours.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plates for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

-

Formazan Solubilization and Absorbance Reading:

-

Carefully remove the medium containing MTT from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

-

Kinase Inhibition Assays

Quinazoline derivatives are well-known kinase inhibitors. In vitro kinase assays are essential to determine the specific molecular targets of this compound. The EGFR and Akt signaling pathways are common targets for this class of compounds.

Table 2: Illustrative Kinase Inhibitory Activity

| Kinase Target | Assay Type | IC50 (nM) |

| EGFR | TR-FRET | 85.3 ± 9.2 |

| Akt1 | Luminescence | 150.7 ± 15.5 |

Note: This data is illustrative. The actual inhibitory activity and target profile must be determined experimentally.

Protocol: EGFR Tyrosine Kinase Inhibition Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the inhibition of EGFR kinase activity.[6]

Materials:

-

This compound

-

Recombinant human EGFR kinase

-

Poly-Glu-Tyr (4:1) substrate

-

Europium-labeled anti-phosphotyrosine antibody

-

APC-labeled streptavidin

-

ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

384-well low-volume plates

-

TR-FRET-compatible plate reader

Procedure:

-

Compound Preparation:

-

Prepare serial dilutions of this compound in kinase reaction buffer containing DMSO.

-

-

Kinase Reaction:

-

Add 2.5 µL of the diluted compound to the wells of a 384-well plate.

-

Add 2.5 µL of the EGFR enzyme solution.

-

Incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding 5 µL of a solution containing the substrate and ATP.

-

Incubate for 60 minutes at room temperature.

-

-

Detection:

-

Stop the reaction by adding 5 µL of a detection solution containing the europium-labeled antibody and APC-labeled streptavidin in a buffer with EDTA.

-

Incubate for 60 minutes at room temperature, protected from light.

-

-

Measurement:

-

Measure the TR-FRET signal using a plate reader (excitation at 320-340 nm, emission at 615 nm and 665 nm).

-

-

Data Analysis:

-

Calculate the ratio of the emission at 665 nm to that at 615 nm.

-

Plot the TR-FRET ratio against the compound concentration to determine the IC50 value.

-

Protocol: Akt1 Kinase Inhibition Assay (Luminescence)

This protocol uses a luminescence-based assay to measure the amount of ATP remaining after a kinase reaction, which is inversely proportional to kinase activity.

Materials:

-

This compound

-

Recombinant human Akt1 kinase

-

Akt substrate peptide

-

ATP

-

Kinase reaction buffer

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

White opaque 384-well plates

-

Luminometer

Procedure:

-

Compound Preparation:

-

Prepare serial dilutions of this compound in kinase reaction buffer.

-

-

Kinase Reaction:

-

Add 2.5 µL of the diluted compound to the wells of a white opaque 384-well plate.

-

Add 2.5 µL of the Akt1 enzyme and substrate mixture.

-

Incubate for 10 minutes at room temperature.

-

Start the reaction by adding 5 µL of ATP solution.

-

Incubate for 60 minutes at room temperature.

-

-

ATP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

-

Measurement:

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Plot the luminescence signal against the compound concentration to determine the IC50 value.

-

Signaling Pathway Analysis

Understanding the mechanism of action of this compound involves investigating its impact on intracellular signaling pathways.

EGFR Signaling Pathway

The EGFR signaling cascade is a critical pathway in cell proliferation and survival.[7][8] Its inhibition is a key strategy in cancer therapy.

Akt Signaling Pathway

The PI3K/Akt pathway is another crucial regulator of cell survival, proliferation, and metabolism.[9][10][11] Its dysregulation is common in many cancers.

Apoptosis Induction Assay

To determine if the cytotoxic effects of this compound are due to the induction of programmed cell death (apoptosis), an Annexin V/Propidium Iodide (PI) assay can be performed.

Protocol: Annexin V/PI Apoptosis Assay by Flow Cytometry

Materials:

-

This compound

-

Cancer cell lines

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24-48 hours.

-

-

Cell Harvesting and Staining:

-

Harvest the cells (including floating cells in the medium) and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

-

References

- 1. broadpharm.com [broadpharm.com]

- 2. texaschildrens.org [texaschildrens.org]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. researchhub.com [researchhub.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 8. Frontiers | The Role of PI3K/AKT Signaling Pathway in Drug-induced Inhibition of Cancer Proliferation [frontiersin.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. editverse.com [editverse.com]

Application Notes and Protocols for (E)-4,6-Dichloro-2-styrylquinazoline in Anticancer Research

Disclaimer: Direct experimental data for the anticancer properties of (E)-4,6-dichloro-2-styrylquinazoline is not extensively available in the public domain. The following application notes, protocols, and data are based on the known activities of structurally related 2-styrylquinazoline and dichloro-quinazoline derivatives. These should be considered as a starting point for research and not as established facts for this specific compound.

Application Notes

This compound is a synthetic heterocyclic compound belonging to the quinazoline family. Quinazoline derivatives are a well-established class of compounds in anticancer research, with several approved drugs for cancer therapy. The presence of a styryl group at the 2-position and dichloro substitutions at the 4- and 6-positions suggest that this compound may exhibit potent anticancer activity through various mechanisms.

1.1. Background and Rationale

The quinazoline core is a key pharmacophore in the development of kinase inhibitors, particularly targeting the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR).[1] Halogen substitutions, such as chlorine, on the quinazoline ring have been shown to enhance the anticancer activity of these derivatives.[2] The styryl moiety at the 2-position is also a feature of some quinazolines with antimitotic properties, acting through the inhibition of tubulin polymerization.[2]

1.2. Postulated Mechanisms of Action

Based on the activities of related compounds, this compound is hypothesized to exert its anticancer effects through one or more of the following mechanisms:

-

Inhibition of Tyrosine Kinases: The 4-chloro-quinazoline scaffold is a known hinge-binding motif for many kinase inhibitors. This compound may act as an inhibitor of EGFR, VEGFR, and other related kinases, thereby blocking downstream signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.

-

Disruption of Microtubule Dynamics: 2-styrylquinazolines have been reported to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[2]

-

Induction of Apoptosis: By inhibiting key survival pathways or causing mitotic catastrophe, the compound is expected to induce programmed cell death (apoptosis) in cancer cells.

-

Cell Cycle Arrest: Interference with kinase signaling or microtubule function can lead to arrest at various checkpoints of the cell cycle, preventing cancer cell division.

1.3. Potential Applications in Oncology

This compound could be a valuable tool for:

-

Basic Cancer Research: Investigating the roles of specific kinase pathways or microtubule dynamics in different cancer types.

-

Drug Discovery and Development: Serving as a lead compound for the development of more potent and selective anticancer agents.

-

Therapeutic Strategy Exploration: Studying its potential as a monotherapy or in combination with other anticancer drugs to overcome resistance.

Data Presentation: Illustrative IC50 Values

The following table presents hypothetical IC50 values for this compound against a panel of human cancer cell lines. These values are for illustrative purposes to guide initial experimental design and are based on the activities of similar quinazoline derivatives.

| Cell Line | Cancer Type | Putative Target/Mechanism | Illustrative IC50 (µM) |

| A549 | Non-Small Cell Lung Cancer | EGFR Inhibition, Tubulin Polymerization Inhibition | 2.5 |

| MCF-7 | Breast Cancer (ER+) | Apoptosis Induction, Cell Cycle Arrest | 5.1 |

| HCT116 | Colon Cancer | Kinase Inhibition, Apoptosis Induction | 3.8 |

| U87-MG | Glioblastoma | PI3K/Akt Pathway Inhibition | 4.2 |

| K562 | Chronic Myeloid Leukemia | Apoptosis Induction | 7.9 |

Experimental Protocols

3.1. Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

Materials:

-

Cancer cell lines of interest

-

Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

3.2. Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying the induction of apoptosis by the compound.

Materials:

-

Cancer cells treated with this compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in a 6-well plate and treat with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

-

Harvest the cells (including floating cells in the medium) and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within 1 hour.

-

Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

3.3. Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for determining the effect of the compound on cell cycle progression.

Materials:

-

Cancer cells treated with this compound

-

PBS

-

70% Ethanol (ice-cold)

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Treat cells in a 6-well plate with the compound at various concentrations for 24 hours.

-

Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.

-

Incubate for 30 minutes at 37°C in the dark.

-

Analyze the DNA content by flow cytometry.

-

Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

3.4. Western Blot Analysis for Signaling Pathway Proteins

This protocol is for investigating the effect of the compound on key proteins in signaling pathways.

Materials:

-

Treated and untreated cell lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-PARP, anti-Caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence substrate

-

Imaging system

Procedure:

-

Lyse the treated and untreated cells and determine the protein concentration.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-